Home > Products > Screening Compounds P116760 > L-HISTIDINE (<5% D) (RING-EPSILON-15N+)
L-HISTIDINE (<5% D) (RING-EPSILON-15N+) -

L-HISTIDINE (<5% D) (RING-EPSILON-15N+)

Catalog Number: EVT-252458
CAS Number:
Molecular Formula:
Molecular Weight: 156.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Histidine is an essential amino acid crucial for human health, particularly in protein synthesis and as a precursor to histamine, a vital neurotransmitter and immune mediator. This compound is characterized by its unique imidazole side chain, which imparts distinctive biochemical properties. L-Histidine is classified as a primary amino acid and is involved in various metabolic processes, including the synthesis of other important biomolecules.

Source

L-Histidine is not synthesized de novo in humans; therefore, it must be obtained through dietary sources. Foods rich in L-histidine include meat, fish, poultry, nuts, seeds, and dairy products. It is also available as a dietary supplement and is often included in total parenteral nutrition formulations .

Classification

L-Histidine belongs to the class of organic compounds known as amino acids. More specifically, it falls under the category of carboxylic acids and derivatives, with its structure characterized by the presence of an α-amino group, a carboxylic acid group, and an imidazole side chain. Its chemical formula is C6H9N3O2C_6H_9N_3O_2, and it has an average molecular weight of approximately 155.15 g/mol .

Synthesis Analysis

Methods

L-Histidine can be synthesized through various methods, both naturally and artificially. In biological systems, it is synthesized from phosphoribosyl pyrophosphate via a series of enzymatic reactions involving multiple gene products in microorganisms like Escherichia coli. The biosynthetic pathway includes the following key steps:

  1. Condensation Reaction: The initial reaction involves the condensation of phosphoribosyl pyrophosphate with adenosine triphosphate catalyzed by ATP-phosphoribosyl transferase.
  2. Intermediate Formation: Subsequent reactions produce intermediates such as phosphoribosyl-AMP and imidazole acetol-phosphate through the action of various enzymes (His4, His3).
  3. Final Steps: The pathway culminates in the conversion of l-histidinal to l-histidine .

Technical Details

The synthetic routes for L-histidine can also include chemical synthesis methods involving the reaction of imidazole derivatives with amino acids or using protected amino acid derivatives that undergo deprotection to yield L-histidine.

Molecular Structure Analysis

Structure

L-Histidine features a unique molecular structure that includes an α-amino group (NH2-NH_2), a carboxylic acid group (COOH-COOH), and an imidazole side chain that can exist in both protonated and deprotonated forms depending on pH levels. This structure allows L-histidine to act as both an acid and a base (amphoteric), contributing to its buffering capacity in biological systems .

Data

  • Chemical Formula: C6H9N3O2C_6H_9N_3O_2
  • Molecular Weight: 155.15 g/mol
  • pKa Values: The imidazole side chain has a pKa around 6.0-6.5, making it effective at physiological pH for buffering .
Chemical Reactions Analysis

Reactions

L-Histidine participates in several important biochemical reactions:

  1. Decarboxylation: L-Histidine is decarboxylated to form histamine, which plays critical roles in immune response and neurotransmission.
  2. Transamination: It can undergo transamination reactions to participate in amino acid metabolism.
  3. Chelation: L-Histidine acts as a chelating agent for metals such as copper and zinc, which are essential for various enzymatic functions .

Technical Details

The decarboxylation reaction converting L-histidine to histamine is catalyzed by histidine decarboxylase and involves the removal of a carboxyl group as carbon dioxide.

Mechanism of Action

Process

The mechanism by which L-histidine exerts its effects primarily revolves around its conversion to histamine:

  1. Histamine Production: Upon decarboxylation, L-histidine transforms into histamine, which then interacts with various receptors (e.g., H1 and H2 receptors) influencing physiological processes such as gastric acid secretion and immune responses.
  2. Buffering Action: The imidazole side chain allows L-histidine to stabilize pH levels within cells by accepting or donating protons as needed .

Data

Research indicates that adequate levels of L-histidine are necessary for optimal histamine production and function within the immune system.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; slightly soluble in alcohol
  • Melting Point: Approximately 284 °C (decomposes)

Chemical Properties

  • pKa Values: The carboxylic acid group has a pKa around 1.8; the α-amino group has a pKa around 9.1.
  • Stability: Stable under normal conditions but sensitive to heat and light .
Applications

Scientific Uses

L-Histidine has several applications in scientific research and medicine:

  1. Nutritional Supplementation: Used to support muscle recovery and immune function.
  2. Biochemical Research: Serves as a model compound for studying enzyme kinetics due to its unique side chain properties.
  3. Pharmaceuticals: Investigated for potential roles in treating conditions like rheumatoid arthritis due to its involvement in histamine metabolism .
  4. Chelating Agent: Utilized in biochemical assays for metal ion detection due to its chelation properties.
Synthesis and Isotopic Labeling Methodologies

Optimization of 15N-Labeling Techniques for Histidine Ring-Epsilon Modifications

15N labeling at the ε-position of L-histidine enables advanced nuclear magnetic resonance (NMR) studies of biomolecular interactions. Metabolic labeling using Escherichia coli expression systems remains the dominant production method. Uniform labeling employs 15NH4Cl as the sole nitrogen source, achieving >98% 15N-incorporation into the imidazole ring. However, ring-specific ε-15N enrichment requires reverse labeling strategies: Supplementing minimal media with 15NH4Cl and unlabeled L-histidine ensures isotopic enrichment exclusively at non-histidine sites, while ring ε-nitrogen atoms remain at natural abundance. Conversely, residue-specific labeling employs ε-15N-L-histidine spiked into otherwise unlabeled media, achieving >95% ε-15N incorporation with D-contamination <2% [3] [6].

Purification challenges arise from cellular metabolites sharing the histidine biosynthetic pathway. Multistep chromatographic purification involving immobilized metal affinity chromatography (IMAC) exploiting histidine’s metal-chelating properties, followed by chiral HPLC, yields enantiomerically pure L-histidine (ε-15N) with chemical purity >99%. Recent advances integrate enzymatic purification using L-histidine decarboxylase, which selectively processes L-enantiomers, leaving D-contaminants unreacted [1] [3].

Table 1: Comparison of 15N-Labeling Methods for L-Histidine Ring-ε Modification

Method15N Incorporation RateD-ContaminationApplication Scope
Uniform Labeling>98%<5%Whole-molecule NMR studies
Reverse Labeling85–92%<3%Site-specific ring ε-15N probes
Residue-Specific Labeling>95%<2%High-sensitivity ε-site analysis

Chirality Control: Minimizing D-Enantiomer Contamination in Synthetic Protocols

Chiral integrity during synthesis is critical for avoiding structural artifacts in NMR and biological studies. D-enantiomer generation primarily occurs during acid hydrolysis of histidine-containing proteins or via racemization under alkaline conditions. To suppress racemization:

  • pH-controlled synthesis: Maintaining reaction pH between 5.0–7.0 during solid-phase peptide synthesis (SPPS) reduces epimerization to <1% [1].
  • Ligand-exchange chromatography: Cu(II) complexes with L-prolinamide or L-aspartame selectively bind L-histidine enantiomers via ternary complex formation. This achieves baseline separation (resolution factor Rs > 1.5) with D-contamination <0.5% [1] [5].
  • Aptamer-based chiral stationary phases: Anti-D-histidine L-RNA aptamers immobilized on silica microbore columns resolve enantiomers using aqueous buffers (10 mM MgCl₂, pH 5.5). This method exploits Mg²⁺-dependent stereospecific RNA binding, yielding D/L selectivity factors of 2.3–3.0 [5].

Racemization mechanisms involve deprotonation at the Cα position, forming a planar carbanion. Computational modeling reveals electron-withdrawing groups (e.g., imidazolium) accelerate this process. Consequently, Nπ-protection with trityl groups reduces racemization by 80% versus carboxybenzyl (Cbz) protection during SPPS [4].

Table 2: Chirality Control Methods for L-Histidine Synthesis

TechniqueD-ContaminationKey Mechanism
Cu(II)-L-Proline CE<0.8%Ternary complex stability differences
L-RNA Aptamer Chromatography<0.3%Mg²⁺-dependent D-histidine binding
Trityl-Based Nπ Protection<0.5%Steric inhibition of carbanion formation

Applications of 15N-Labeled Histidine in NMR-Based Structural Elucidation

ε-15N-labeled histidine provides unparalleled insights into protein dynamics and tautomeric equilibria via multidimensional NMR. Key applications include:

  • Tautomeric state differentiation: The 15N chemical shift of Nε is highly sensitive to protonation states. Charged histidine (Nε-H⁺) resonates at 165–170 ppm, neutral τ-tautomer (Nε-H) at 240–250 ppm, and π-tautomer (Nδ-H) at 175–185 ppm. 15N-filtered 13C solid-state NMR identifies bonded carbons: Applying 15N-selective 180° pulses to protonated nitrogen regions (e.g., Nε-H⁺) suppresses Cδ2 signals, while non-protonated nitrogen pulses (e.g., Nδ in τ-tautomer) suppress Cε1 signals. This technique resolved coexisting τ-tautomer (60%) and charged state (40%) populations in lyophilized histidine (pH 6.3) [2] [7].
  • Protein conformational analysis: In 1H-15N HMQC spectra, ε-15N-labeled histidine exhibits distinct cross-peaks reflecting hydrogen bonding and solvent exposure. For acetylcholine receptor M2 peptide, 15N shift dispersion (Δδ > 12 ppm) indicated heterogeneous membrane-embedded conformations. Dipolar couplings from PISEMA spectra in oriented bilayers further quantified ring orientation relative to lipid bilayers [7].
  • Proton transfer studies: REDOR (Rotational-Echo Double Resonance) measurements of 13Cε-15Nε distances track protonation changes during catalysis. In Influenza A M2 proton channels, a 0.5 Å contraction in 13Cγ-15Nε distance upon acidification revealed concerted histidine ring flips mediating H⁺ conductance [2].

Table 3: NMR Parameters for Histidine Tautomers Using ε-15N-Labeling

Tautomeric State15Nε Chemical Shift (ppm)13Cε1 Chemical Shift (ppm)Key Correlations
Charged (Nε-H⁺)165–170135–138Suppressed in 15NnonH-filtered NMR
Neutral τ-tautomer240–250120–122Suppressed in 15NH-filtered NMR
Neutral π-tautomer175–185135–140Observable in all filters

Protein dynamics applications leverage 15N relaxation dispersion to quantify microsecond-millisecond conformational exchanges. For instance, in triosephosphate isomerase, ε-15N histidine revealed catalytic base fluctuations (kex ≈ 1,200 s⁻¹) preceding proton transfer [2] [7].

Compounds Mentioned:

  • L-Histidine (ring-ε-15N+)
  • Cu(II)-L-Proline complex
  • Anti-D-histidine L-RNA aptamer
  • [U-15N]-Lysine
  • Trityl-protected histidine

Properties

Product Name

L-HISTIDINE (<5% D) (RING-EPSILON-15N+)

Molecular Weight

156.2

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